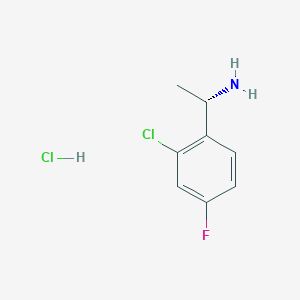

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

CAS No.: 1391433-36-5

Cat. No.: VC7128067

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391433-36-5 |

|---|---|

| Molecular Formula | C8H10Cl2FN |

| Molecular Weight | 210.07 |

| IUPAC Name | (1S)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | ADHMUZNAMAJFTD-JEDNCBNOSA-N |

| SMILES | CC(C1=C(C=C(C=C1)F)Cl)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, attached to an ethanamine moiety. The (1S) configuration indicates the absolute stereochemistry of the chiral center, which is critical for interactions in enantioselective reactions . The hydrochloride salt forms via protonation of the amine group, resulting in a crystalline solid with improved handling characteristics.

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.076 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Water-soluble (HCl salt form) | Inferred |

The absence of melting point and density data in available literature highlights gaps in publicly accessible characterization studies.

Synthesis and Production Pathways

Key Precursors

A plausible synthetic route involves reductive amination of 1-(2-chloro-4-fluorophenyl)ethanone (CAS 700-35-6), a ketone precursor with documented commercial availability . This ketone undergoes condensation with ammonia or ammonium acetate, followed by stereoselective reduction using catalysts like chiral boranes or enzymes to yield the (1S)-enantiomer . Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Optimization Challenges

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions, including temperature, solvent polarity, and catalyst loading. Industrial-scale production may employ asymmetric hydrogenation or biocatalytic methods to enhance efficiency and reduce waste .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

Chiral amines are pivotal in synthesizing active pharmaceutical ingredients (APIs). The 2-chloro-4-fluorophenyl group in this compound may enhance binding affinity to biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. For example, structurally similar amines are intermediates in antidepressants and antivirals .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Harmful (H302) | Avoid ingestion |

| Skin Irritation | Causes irritation (H315) | Wear protective gloves |

| Eye Damage | Serious irritation (H319) | Use eye protection |

| Respiratory Irritation | May cause irritation (H335) | Use in ventilated areas |

| Supplier | Packaging | Price (USD) | Purity | Updated Date |

|---|---|---|---|---|

| AK Scientific | 250 mg | $538 | – | 2021-12-16 |

| Ambeed | 1 g | $633 | 95% | 2021-12-16 |

| Ambeed | 100 mg | $170 | 95% | 2021-12-16 |

Regional Distribution

Major suppliers are based in China (e.g., Labter Pharmatech, Bide Pharmatech) and the United States, reflecting global demand for chiral amines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume